

Spectroscopic Profile of 1-Adamantaneethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Adamantaneethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Adamantaneethanol** (CAS No. 6240-11-5), a key intermediate in various synthetic applications, including drug development.[1][2] The unique cage-like structure of the adamantane moiety imparts specific lipophilic and conformational properties, making its derivatives of significant interest in medicinal chemistry. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Adamantaneethanol**. It is important to note that while direct spectral data for **1-Adamantaneethanol** is available, detailed peak lists are often found for the closely related and structurally similar compounds, 1-Adamantylmethanol and 1-Adamantanol.[3][4][5][6] The data presented here is a composite representation based on available information for **1-Adamantaneethanol** and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1-Adamantaneethanol** (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.70	t	2H	-CH ₂ -OH
~1.98	br s	3H	Adamantane CH
~1.69	br s	6H	Adamantane CH ₂
~1.55	t	2H	Adamantane-CH ₂ -
~1.51	br s	6H	Adamantane CH ₂
~1.25	s	1H	-OH

Note: The chemical shifts for the adamantane cage protons are broad singlets due to complex spin-spin coupling and are often not well-resolved. The values are based on data for structurally similar adamantane derivatives.[\[3\]](#)[\[6\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **1-Adamantaneethanol** (CDCl₃)

Chemical Shift (δ) ppm	Assignment
~60.5	-CH ₂ -OH
~40.5	Adamantane CH ₂
~37.0	Adamantane CH
~34.5	Adamantane C-CH ₂
~28.5	Adamantane CH

Note: The assignments are based on the analysis of spectra for 1-adamantane derivatives and predictive models.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-Adamantaneethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	O-H stretch (alcohol)
2900 - 2930	Strong	C-H stretch (adamantane CH ₂)
2850	Strong	C-H stretch (adamantane CH)
1450	Medium	CH ₂ scissoring
1050	Strong	C-O stretch (primary alcohol)

Note: The spectrum is characterized by a prominent broad absorption for the hydroxyl group and strong absorptions corresponding to the C-H vibrations of the adamantane cage.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for **1-Adamantaneethanol** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
180	Moderate	[M] ⁺ (Molecular Ion)
162	Low	[M - H ₂ O] ⁺
135	High	[Adamantyl cation] ⁺
107	Moderate	[C ₈ H ₁₁] ⁺
93	High	[C ₇ H ₉] ⁺
79	High	[C ₆ H ₇] ⁺

Note: The fragmentation pattern is dominated by the highly stable adamantyl cation at m/z 135. The molecular ion peak is observable. The fragmentation of adamantane derivatives often involves the loss of the substituent and subsequent rearrangements of the adamantane cage.
[\[11\]](#)[\[12\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard instrumentation and may require optimization based on the specific instrument and experimental conditions.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Accurately weigh 10-20 mg of **1-Adamantaneethanol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
 - Temperature: 298 K.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher (corresponding to the ^1H frequency).
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
 - Integrate the peaks in the ^1H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid, KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **1-Adamantaneethanol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

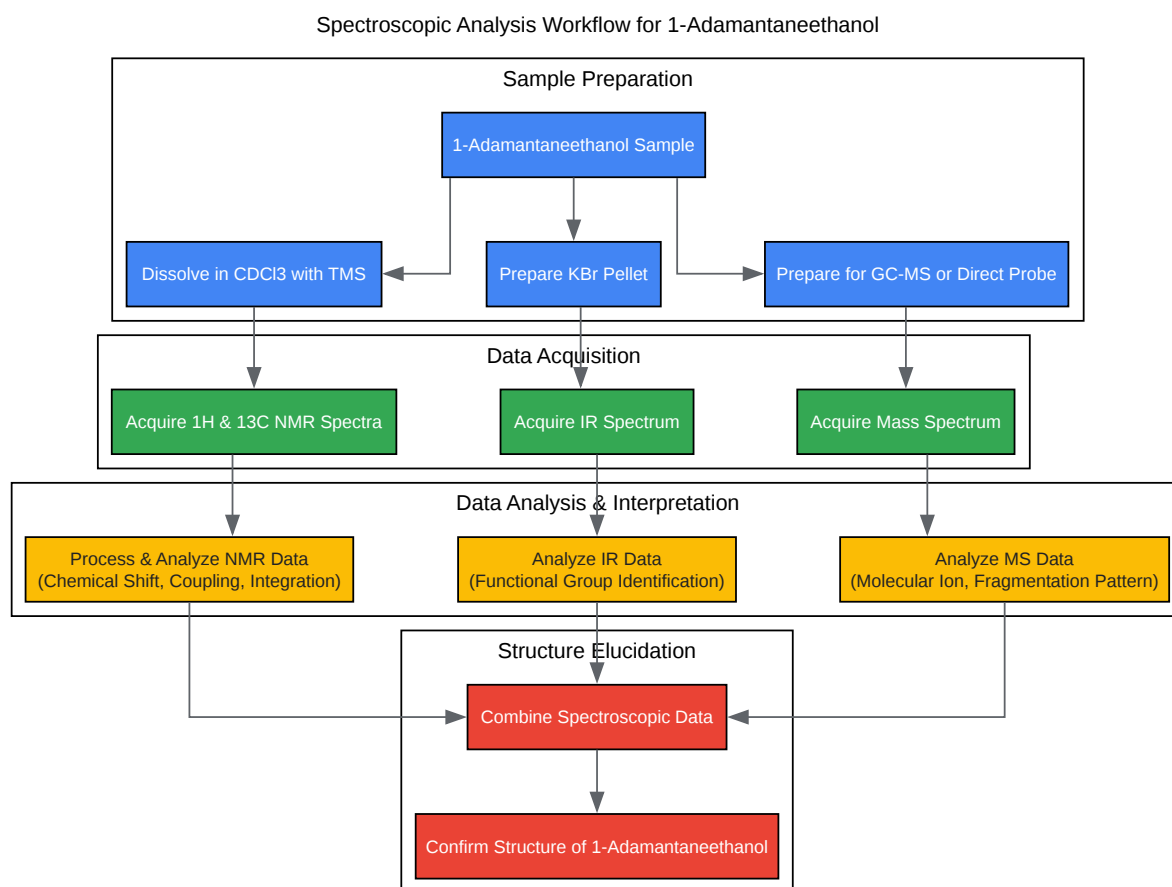
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of **1-Adamantaneethanol** into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
 - For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Ion Source Temperature: 200-250 °C.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of an organic compound like **1-Adamantaneethanol**, from sample preparation to data interpretation and structure confirmation.



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Caption: Workflow for Spectroscopic Analysis.

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